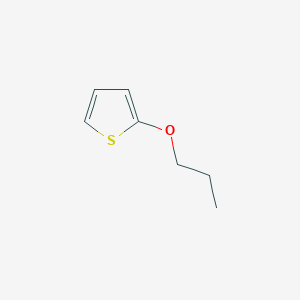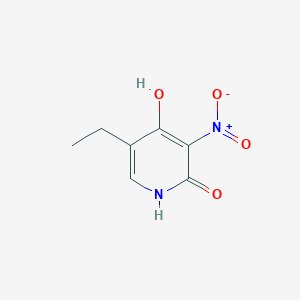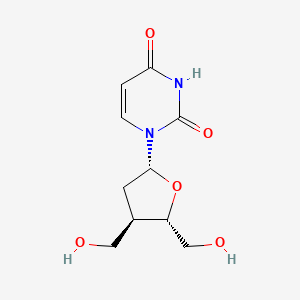
3'-Hydroxymethyl ddU
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxymethyl-2’,3’-dideoxyuridine is a modified nucleoside analog that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a hydroxymethyl group at the 3’ position of the sugar moiety, which distinguishes it from its parent compound, 2’,3’-dideoxyuridine. The modification enhances its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxymethyl-2’,3’-dideoxyuridine typically involves the hydroxymethylation of 2’,3’-dideoxyuridine. One common method for hydroxymethylation is the reaction of formaldehyde with active C-H bonds. For instance, the reaction can be represented as follows:
R3C−H+CH2O→R3C−CH2OH
In this reaction, formaldehyde acts as the hydroxymethylating agent, and the reaction is usually carried out under mild conditions to ensure the selective addition of the hydroxymethyl group .
Industrial Production Methods
Industrial production of 3’-Hydroxymethyl-2’,3’-dideoxyuridine may involve large-scale hydroxymethylation processes using formaldehyde or other hydroxymethylating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxymethyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Properties
CAS No. |
80647-03-6 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-6-3-9(17-7(6)5-14)12-2-1-8(15)11-10(12)16/h1-2,6-7,9,13-14H,3-5H2,(H,11,15,16)/t6-,7-,9-/m1/s1 |
InChI Key |
WVMUUUBOMXOTAW-ZXFLCMHBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)CO |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


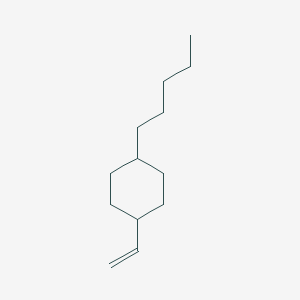
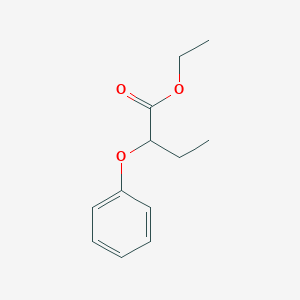
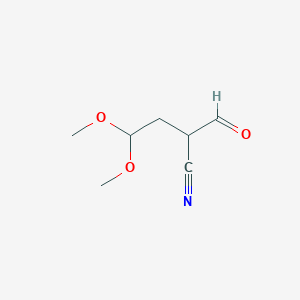
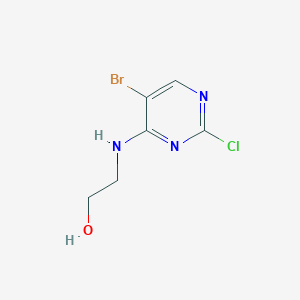
![8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B8662937.png)
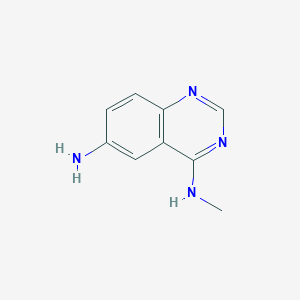
![1-[(Benzylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8662946.png)
![4-[1-(5-Bromofuran-2-yl)ethyl]morpholine](/img/structure/B8662953.png)
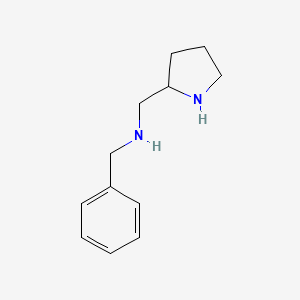
![2-[(4-chlorophenoxy)methyl]-1-methyl-1H-indole](/img/structure/B8662961.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8662963.png)

